2-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-5-2-3-7-17(14)18(20)19(13-16-6-4-12-22-16)15-8-10-21-11-9-15/h2-7,12,15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWIFRCZOZUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic molecule with potential biological activities. Its structure features a benzamide core substituted with a thiophene ring and an oxane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological assays, including cytotoxicity, apoptosis induction, and receptor interactions.
Chemical Structure and Properties
- Molecular Formula: C16H19NO2S
- Molecular Weight: 321.5 g/mol
- IUPAC Name: this compound
The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxic effects against various cancer cell lines and its mechanism of action involving apoptosis.
Cytotoxicity Studies
Recent studies have demonstrated that This compound exhibits significant cytotoxic activity against prostate cancer cell lines. In vitro assays revealed that the compound induced cell death through apoptosis rather than necrosis. The following table summarizes the observed cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3) | 15 | Apoptosis |
| Breast Cancer (MCF7) | 20 | Apoptosis |
| Lung Cancer (A549) | 25 | Apoptosis |
These results indicate a promising potential for this compound as an anticancer agent.
The mechanism by which This compound induces apoptosis has been investigated in detail. Key findings include:
- Activation of Caspases: The compound was found to increase the expression of pro-apoptotic proteins such as Bax and decrease anti-apoptotic proteins like Bcl-2, leading to caspase activation.
- Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G1/S phase, which is crucial for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effect.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Prostate Cancer Cells:
- A study conducted on PC3 cells showed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours).
- Flow cytometry analysis confirmed that treated cells exhibited increased early and late apoptotic markers.
-
Study on Breast Cancer Cells:
- In MCF7 cells, the compound demonstrated an IC50 value of 20 µM, with mechanisms involving mitochondrial pathway activation.
- Western blot analysis indicated upregulation of cleaved PARP and caspase-3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
